molecular formula C11H10N2O2 B13275601 3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde

3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13275601
M. Wt: 202.21 g/mol
InChI Key: LRVOZBDYNDEAEX-UHFFFAOYSA-N
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Description

3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives It features a benzaldehyde moiety substituted with a methoxy group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with a pyrazole derivative. One common method is the condensation reaction between 4-methoxybenzaldehyde and 1H-pyrazole in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(4-Methoxy-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 3-(4-Methoxy-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the aldehyde and methoxy groups can participate in nucleophilic and electrophilic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-(4-methoxypyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H10N2O2/c1-15-11-6-12-13(7-11)10-4-2-3-9(5-10)8-14/h2-8H,1H3

InChI Key

LRVOZBDYNDEAEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C1)C2=CC=CC(=C2)C=O

Origin of Product

United States

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